1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position, a 2-methylpropylsulfanyl group at the 3-position, and an amino group at the 4-position
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to inhibit certain enzymes and receptors, which could potentially explain their pharmacological effects .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways related to their antileishmanial and antimalarial activities .
Result of Action
Pyrazole derivatives have been associated with significant antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 1-position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the 2-Methylpropylsulfanyl Group: The 2-methylpropylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides and thiols.
Amination at the 4-Position: The amino group at the 4-position can be introduced through nucleophilic substitution reactions using amines or via reduction of nitro groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, thiols, amines, and solvents like dichloromethane or ethanol.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted pyrazoles.
Scientific Research Applications
1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-5-amine: Similar structure but with the amino group at the 5-position.
1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-carboxamide: Similar structure but with a carboxamide group at the 4-position.
Uniqueness: 1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-6(2)5-12-8-7(9)4-11(3)10-8/h4,6H,5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBJNYJILPRDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NN(C=C1N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.